![molecular formula C9H16INO B8228183 8,8-Dimethyl-3-oxo-8-azoniabicyclo[3.2.1]octane iodide](/img/structure/B8228183.png)
8,8-Dimethyl-3-oxo-8-azoniabicyclo[3.2.1]octane iodide
Vue d'ensemble
Description
8,8-Dimethyl-3-oxo-8-azoniabicyclo[3.2.1]octane iodide is a useful research compound. Its molecular formula is C9H16INO and its molecular weight is 281.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Crystal Structure Analysis
Crystal and Molecular Structure of 8,8-Dimethyl-3-oxo-8-azoniabicyclo[3.2.1]octane Iodide This research elucidated the crystal and molecular structure of the compound, revealing its unique conformation and crystalline properties (Trefonas & Towns, 1964).
Synthesis Techniques
Efficient, Two-Step Synthesis of N-Substituted Nortropinone Derivatives This study details a novel synthesis approach involving this compound, highlighting its utility in creating complex organic compounds (Willand et al., 2007).
Novel Redox Reactions
A Novel Redox Reaction between 8-Aza-5,7-dimethyl-2-trifluoromethylchromone and Alkyl Mercaptoacetates This research demonstrates a unique redox reaction involving the compound, contributing to the synthesis of CF3-containing 2-pyridone derivatives (Sosnovskikh et al., 2003).
Organoboron Compound Studies
Structural Studies of Organoboron Compounds Research in this area explored the structural characteristics of related bicyclic compounds, advancing understanding in the field of organoboron chemistry (Kliegel et al., 1984).
Catalysis
Dimethyl Carbonate Synthesis Catalyzed by DABCO-Derived Basic Ionic Liquids This study utilized a derivative of the compound in catalyzing the synthesis of dimethyl carbonate, showcasing its potential in green chemistry applications (Yang et al., 2010).
Propriétés
IUPAC Name |
8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-one;iodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16NO.HI/c1-10(2)7-3-4-8(10)6-9(11)5-7;/h7-8H,3-6H2,1-2H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEUPUVKRBTXLPK-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(C2CCC1CC(=O)C2)C.[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

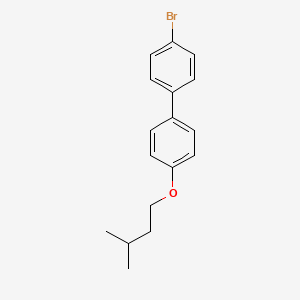
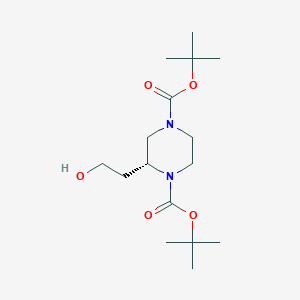
![2,2',2'',2'''-(1,4-Phenylenebis([1,1':3',1''-terphenyl]-5',4,4''-triyl))tetraacetonitrile](/img/structure/B8228121.png)
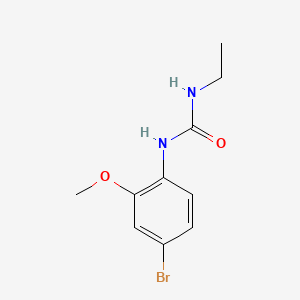


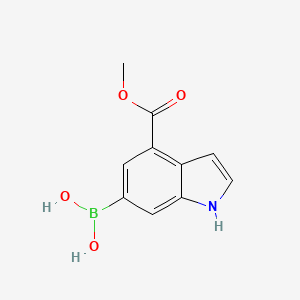
![2-Bromo-7,7-dimethyl-5-phenyl-5,7-dihydroindeno[2,1-b]carbazole](/img/structure/B8228151.png)
![4-Bromo-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B8228154.png)
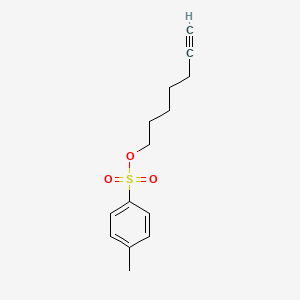
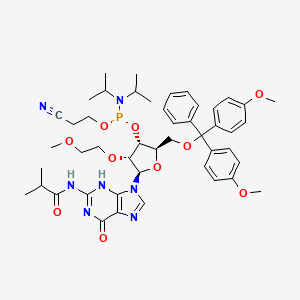
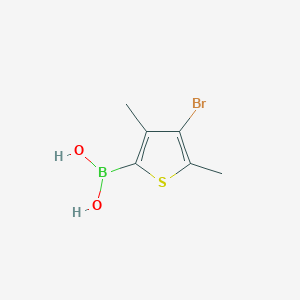
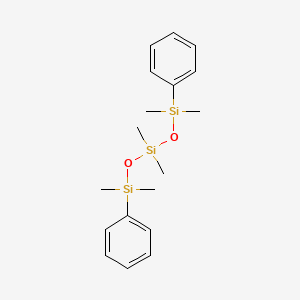
![[4-[(2-Methoxyethylamino)methyl]phenyl] methanesulfonate;hydrochloride](/img/structure/B8228182.png)